molecular formula C28H29NO6 B2934085 ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate CAS No. 370583-41-8

ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Cat. No.: B2934085
CAS No.: 370583-41-8
M. Wt: 475.541
InChI Key: DRXBEIPOSIDRJI-UHFFFAOYSA-N
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Description

This compound features a tetracyclic framework comprising three fused rings (two six-membered and one five-membered) with oxygen (3,11-dioxa) and nitrogen (9-aza) heteroatoms. Key structural elements include:

  • An ethyl carboxylate group at position 3.
  • A 4-methyl substituent.
  • A 2-(3,4-dimethoxyphenyl)ethyl side chain at position 7.

The ethyl carboxylate group may confer metabolic stability compared to methyl esters .

Properties

IUPAC Name

ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO6/c1-5-33-28(30)24-17(2)35-27-20-9-7-6-8-19(20)26-21(25(24)27)15-29(16-34-26)13-12-18-10-11-22(31-3)23(14-18)32-4/h6-11,14H,5,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXBEIPOSIDRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCC5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves multiple steps, including the formation of the tetracyclic core and the introduction of the ethyl ester group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions may vary from room temperature to high temperatures, depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Substitution in Tetracyclic Frameworks
Compound Name Heteroatoms Key Substituents Bioactivity/Stability Notes Reference
Target Compound 3,11-dioxa, 9-aza 4-methyl, 3,4-dimethoxyphenyl ethyl, ethyl ester High lipophilicity (LogP ~4.2 estimated)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 3,7-dithia, 5-aza 4-methoxyphenyl Sulfur atoms increase oxidation susceptibility
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 6 nitrogen atoms 4-methoxyphenyl, phenyl Enhanced hydrogen bonding; lower LogP (~2.8)

Key Observations :

  • Replacement of oxygen with sulfur (e.g., dithia analogs) reduces oxidative stability but may improve metal-binding properties .
Substituent Effects on Pharmacokinetics
Compound Name Substituent Modifications Pharmacokinetic Impact Reference
Target Compound 3,4-Dimethoxyphenyl ethyl High LogP (~4.2); likely CYP450 metabolism
4,16-Dimethoxy-10-methyl-9-[2-(²H₅)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol Deuterated phenylethyl group Increased metabolic stability (deuterium effect)
Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...] Azetidinone (4-membered lactam) Potential β-lactamase susceptibility

Key Observations :

  • Deuteration (²H₅-phenylethyl) can prolong half-life by reducing metabolic degradation .
Bioactivity Predictions via Similarity Indexing

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound’s 3,4-dimethoxyphenyl and ester groups may align with HDAC inhibitors like SAHA (~70% similarity for aglaithioduline). Predicted properties include:

  • Moderate aqueous solubility (LogS ≈ -4.1).
  • Blood-brain barrier permeability (CNS MPO score ~3.5) .

Biological Activity

Ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings.

Chemical Structure

The compound's structure features a unique tetracyclic framework with multiple functional groups that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities including:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it can reduce inflammation markers in vitro and in vivo.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation in specific cancer lines.

Antioxidant Activity

A study conducted by researchers demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using DPPH and ABTS assays.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200400

Anticancer Activity

The cytotoxic effects of the compound were evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability.

Cell LineIC50 Value (µM)
MCF-720
A54915

Case Studies

  • Case Study on Antioxidant Activity : In a study published in MDPI, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed a significant reduction in cell death compared to untreated controls.
  • Case Study on Anti-inflammatory Effects : Research highlighted in the Journal of Inflammation revealed that treatment with this compound led to a marked decrease in edema in animal models subjected to inflammatory stimuli.

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